4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
“4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine” is a chemical compound that is related to a class of compounds that have been studied for their potential anti-tubercular activity . The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . It also contains a benzylpiperazine moiety and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic core. The tolyl group is an aryl group related to toluene and can exist in three possible structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring .Scientific Research Applications
Antitumor Activities Researchers have synthesized a series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, noting significant antitumor activities against human cancer cell lines. Although the specific compound 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine was not directly studied, related compounds demonstrated potent efficacy, suggesting potential research interest in its antitumor properties (Guo et al., 2012).
Pharmacological Activities Another study synthesized thieno[2,3-d]pyrimidine derivatives to investigate their pharmacological activities. These derivatives were found to possess significant antibacterial and anti-inflammatory properties, highlighting the chemical framework's versatility for developing new therapeutic agents (Hafez et al., 2017).
Neuroprotective and Enzyme Inhibition The synthesis of annelated pyrimidine derivatives, including thieno[2,3-d]pyrimidine, was undertaken to study their pharmacological properties. Compounds in this class have been evaluated for their potential neuroprotective effects and enzyme inhibition capabilities, offering insights into their applications in treating neurological disorders (Aly, 2005).
Antimicrobial Activity Thieno[2,3-d]pyrimidine derivatives have also been synthesized and assessed for their antimicrobial activity. These compounds have shown efficacy against various bacterial strains, supporting their potential use in developing new antibacterial agents (Giri et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been designed as potential inhibitors of pde4 , and EZH2 . These targets play crucial roles in various biological processes, including inflammation and cancer progression.
Mode of Action
Similar compounds have shown to inhibit their targets, leading to changes in cellular functions .
Biochemical Pathways
Inhibition of pde4 and ezh2 by similar compounds can affect various downstream pathways, including inflammatory response and gene expression .
Result of Action
Similar compounds have shown promising inhibitory properties against their targets, leading to potential therapeutic effects .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4S/c1-18-7-9-20(10-8-18)21-16-29-24-22(21)23(25-17-26-24)28-13-11-27(12-14-28)15-19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHFIWFUVJJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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